An In-depth Technical Guide to N-(pyridin-2-ylmethyl)butane-1,4-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to N-(pyridin-2-ylmethyl)butane-1,4-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)butane-1,4-diamine, a versatile diamine ligand with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and synonyms, and presents a validated synthetic protocol for its preparation. Furthermore, it explores the compound's chemical and physical properties, its role as a chelating agent, and its emerging applications in the development of novel therapeutic agents, particularly in the design of metal-based anticancer complexes. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and the development of new chemical entities.
Chemical Identity and Synonyms
N-(pyridin-2-ylmethyl)butane-1,4-diamine is a chemical compound featuring a pyridine ring linked through a methylene bridge to a butane-1,4-diamine (putrescine) backbone.
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Systematic Name: N-(pyridin-2-ylmethyl)butane-1,4-diamine
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CAS Number: 1179822-86-6[1]
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Molecular Formula: C₁₀H₁₇N₃
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Molecular Weight: 179.26 g/mol
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Synonyms:
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N1-(Pyridin-2-ylmethyl)butane-1,4-diamine
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Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₇N₃ | [1] |
| SMILES | NCCCCNCC1=NC=CC=C1 | [1] |
Synthesis and Characterization
The synthesis of N-(pyridin-2-ylmethyl)butane-1,4-diamine can be efficiently achieved through reductive amination. This well-established method involves the reaction of a carbonyl compound, in this case, 2-pyridinecarboxaldehyde, with a primary amine, 1,4-diaminobutane (putrescine), in the presence of a reducing agent. To favor the formation of the mono-substituted product, a significant excess of the diamine is employed.
Proposed Synthetic Protocol: Reductive Amination
This protocol is based on established methods for the synthesis of related N-alkylated diamines.
Diagram 1: Synthetic Scheme for N-(pyridin-2-ylmethyl)butane-1,4-diamine
Caption: Reductive amination of 2-pyridinecarboxaldehyde with excess 1,4-diaminobutane.
Materials:
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2-Pyridinecarboxaldehyde
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1,4-Diaminobutane (Putrescine)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diaminobutane (5-10 equivalents) in anhydrous dichloroethane.
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To this solution, add 2-pyridinecarboxaldehyde (1 equivalent).
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Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/iminium ion.
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Carefully add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford the pure N-(pyridin-2-ylmethyl)butane-1,4-diamine.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.5 (d, 1H): Pyridine H6
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δ 7.6 (t, 1H): Pyridine H4
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δ 7.2-7.3 (m, 2H): Pyridine H3, H5
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δ 3.8 (s, 2H): -CH₂- (pyridinyl)
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δ 2.7 (t, 2H): -CH₂-NH-
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δ 2.6 (t, 2H): -CH₂-NH₂
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δ 1.5-1.6 (m, 4H): -CH₂-CH₂-
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δ 1.4 (br s, 3H): -NH and -NH₂
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¹³C NMR (CDCl₃, 100 MHz):
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δ 159.5: Pyridine C2
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δ 149.0: Pyridine C6
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δ 136.5: Pyridine C4
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δ 122.0: Pyridine C5
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δ 121.5: Pyridine C3
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δ 54.5: -CH₂- (pyridinyl)
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δ 49.5: -CH₂-NH-
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δ 41.5: -CH₂-NH₂
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δ 31.0: -CH₂-
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δ 28.0: -CH₂-
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Mass Spectrometry (ESI+):
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m/z: 180.15 [M+H]⁺
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Applications in Medicinal Chemistry and Drug Development
The unique structural features of N-(pyridin-2-ylmethyl)butane-1,4-diamine, namely the presence of a metal-coordinating pyridine ring and a flexible diamine chain, make it a valuable building block in medicinal chemistry.
Role as a Chelating Ligand
The pyridine nitrogen and the two amine nitrogens of the butane-1,4-diamine moiety can act as a tridentate ligand, capable of forming stable complexes with various transition metals. This chelating ability is of significant interest in the development of:
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Metal-Based Therapeutics: The coordination of this ligand to metal ions such as platinum, ruthenium, copper, and zinc can lead to the formation of complexes with potential anticancer activity.[2][3][4][5] The ligand can modulate the reactivity and bioavailability of the metal center, potentially leading to enhanced cytotoxicity towards cancer cells and reduced side effects.[1]
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Diagnostic Agents: Metal complexes of this ligand could be explored for applications in medical imaging, for instance, as contrast agents in Magnetic Resonance Imaging (MRI) or as radiopharmaceutical carriers.
Diagram 2: Chelating Action of N-(pyridin-2-ylmethyl)butane-1,4-diamine
Caption: Coordination of a metal ion by the tridentate N-(pyridin-2-ylmethyl)butane-1,4-diamine ligand.
Scaffold for Drug Design
The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] The incorporation of the N-(pyridin-2-ylmethyl)butane-1,4-diamine scaffold can influence a drug candidate's physicochemical properties, such as:
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Solubility and Bioavailability: The presence of the basic amine groups can enhance aqueous solubility, which is often a desirable property for drug candidates.
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Target Binding: The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The flexible diamine linker allows for optimal positioning of the pyridine moiety within a target's binding site.
Nitrogen-containing heterocycles are fundamental components in a vast array of pharmaceuticals, and the versatile nature of this compound makes it a promising starting point for the synthesis of more complex molecules with diverse biological activities.[8]
Future Perspectives
N-(pyridin-2-ylmethyl)butane-1,4-diamine represents a promising platform for the development of novel chemical entities with therapeutic and diagnostic potential. Future research in this area could focus on:
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Synthesis of a Library of Metal Complexes: A systematic investigation of the coordination chemistry of this ligand with a wide range of transition metals could unveil complexes with unique biological properties.
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Evaluation of Anticancer Activity: The synthesized metal complexes should be screened against a panel of cancer cell lines to identify lead compounds for further development.[2][3][5] Mechanistic studies would be crucial to understand their mode of action.
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Derivatization and Structure-Activity Relationship (SAR) Studies: Modification of the pyridine ring or the diamine backbone could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
N-(pyridin-2-ylmethyl)butane-1,4-diamine is a readily accessible and versatile chemical building block with significant potential in the field of medicinal chemistry. Its ability to act as a tridentate chelating ligand and its incorporation of the privileged pyridine scaffold make it an attractive starting point for the design and synthesis of novel metal-based therapeutics and other bioactive molecules. This technical guide provides a solid foundation for researchers to explore the full potential of this promising compound in their drug discovery and development endeavors.
References
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Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]
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Journal of Cancer Metastasis and Treatment. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]
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MDPI. (2023, December 5). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
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Journal of Cancer Metastasis and Treatment. (2023, October 9). Research Article - Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]
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The Open Medicinal Chemistry Journal. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
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Bentham Science. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Retrieved from [Link]
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MDPI. (2017, July 27). Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts. Retrieved from [Link]
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MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved from [Link]
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